6,7-dimethoxy-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
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Overview
Description
6,7-dimethoxy-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a dimethylamino group at the nitrogen atom, and a carboxamide group at the 2 position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline compound via the Pomeranz–Fritsch–Bobbitt cyclization. This classical method is known for its efficiency in constructing the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process. Additionally, the development of greener and more sustainable reaction conditions is an area of ongoing research.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives with enhanced aromaticity.
Reduction: Tetrahydroisoquinoline derivatives with potential biological activity.
Substitution: Isoquinoline derivatives with diverse functional groups, enhancing their chemical and biological properties.
Scientific Research Applications
6,7-dimethoxy-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as catechol-O-methyltransferase (COMT) and polymerase acidic (PA) endonuclease domain . By binding to these targets, it can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Known for its antiviral activity.
6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid: Used in the treatment of Parkinson’s disease.
Uniqueness
6,7-dimethoxy-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups and a dimethylamino group enhances its solubility and bioavailability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6,7-dimethoxy-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-15(2)14(17)16-6-5-10-7-12(18-3)13(19-4)8-11(10)9-16/h7-8H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZNFZOIKIZEHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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